molecular formula C11H18N4O B2616183 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine CAS No. 1856100-34-9

1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B2616183
CAS No.: 1856100-34-9
M. Wt: 222.292
InChI Key: MMUDPTPFYBQHIP-UHFFFAOYSA-N
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Description

1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a pyrazole derivative characterized by a piperidinylcarbonyl substituent at the 5-position and an ethyl group at the 1-position of the pyrazole ring. Its structure combines the rigidity of the pyrazole core with the conformational flexibility of the piperidine moiety, which may enhance target binding and pharmacokinetic properties.

Properties

IUPAC Name

(5-amino-2-ethylpyrazol-3-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-15-9(8-10(12)13-15)11(16)14-6-4-3-5-7-14/h8H,2-7H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMUDPTPFYBQHIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)N)C(=O)N2CCCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route involves the reaction of 1-ethyl-1H-pyrazol-3-amine with piperidine-1-carbonyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid by-product .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding N-oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidin-1-ylcarbonyl group, using reagents like alkyl halides or acyl chlorides.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction .

Scientific Research Applications

Medicinal Chemistry

1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has shown promise as a precursor for developing pharmaceutical agents targeting various diseases. Notably, its derivatives have been investigated for:

  • Anti-inflammatory Properties : Compounds derived from this pyrazole have demonstrated the ability to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases.
  • Anticancer Activities : Research indicates that certain derivatives may exhibit cytotoxic effects against cancer cell lines, suggesting their role in cancer therapy.

Enzyme Inhibition and Receptor Modulation

The compound interacts with specific molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator, influencing various biological pathways. For instance:

  • Enzyme Inhibition : It can inhibit key enzymes involved in metabolic processes, potentially offering therapeutic benefits in metabolic disorders.
  • Receptor Binding : The compound may act as an agonist or antagonist at certain receptors, impacting signal transduction pathways associated with various physiological responses.

Drug Discovery

The unique structural features of 1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine make it a valuable building block in drug discovery. Its derivatives are being explored for:

  • Antimicrobial Activity : Studies have evaluated its efficacy against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting microbial growth.
  • Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of these compounds to various biological targets, aiding in the design of more effective drugs.

Material Science Applications

Beyond medicinal chemistry, 1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine has potential applications in material science:

  • Development of Novel Materials : The compound's unique properties may contribute to creating materials with specific electrical or optical characteristics, useful in electronics and photonics.

Case Studies and Research Findings

Several studies have documented the biological activities and synthetic methodologies related to 1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine:

StudyFindings
Investigated the synthesis and characterization of pyrazole derivatives with anti-inflammatory properties.
Study 2Explored enzyme inhibition potential, highlighting interactions with metabolic enzymes.
Study 3Evaluated antimicrobial activity against various strains, demonstrating significant efficacy compared to standard antibiotics.

Mechanism of Action

The mechanism of action of 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinase enzymes involved in cell signaling pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

The structural and functional attributes of 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine can be contextualized by comparing it to analogs with variations in substituents, molecular weight, and biological activity. Below is a detailed analysis:

Structural Analogues and Molecular Properties
Compound Name Molecular Formula Molecular Weight Key Substituents Synthesis Method References
1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine C₁₂H₁₉N₅O 249.32 g/mol Piperidinylcarbonyl, ethyl Likely HBTU/DIPEA-mediated coupling
1-Methyl-5-(piperidine-1-carbonyl)-1H-pyrazol-3-amine C₁₀H₁₅N₅O 208.27 g/mol Piperidinylcarbonyl, methyl Amide coupling (similar to SI112)
1-Ethyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine C₁₃H₂₁N₅O 263.35 g/mol 2-Methylpiperidinylcarbonyl, ethyl Not explicitly described
1-Ethyl-5-(trifluoromethyl)-1H-pyrazol-3-amine C₆H₈F₃N₃ 179.15 g/mol Trifluoromethyl, ethyl Substitution or cyclization
5-(4-Chlorophenyl)-1-phenyl-N-(p-tolyl)-1H-pyrazol-3-amine C₂₂H₁₉ClN₄ 374.87 g/mol 4-Chlorophenyl, p-tolyl Hydrazine-acrylamide reaction

Key Observations :

  • Substituent Effects : The piperidinylcarbonyl group in the target compound introduces a bulky, lipophilic moiety compared to smaller groups like trifluoromethyl (C₆H₈F₃N₃) or aromatic substituents (C₂₂H₁₉ClN₄). This likely enhances membrane permeability but may reduce aqueous solubility .

Key Observations :

  • Activity Correlation : The presence of a piperidinylcarbonyl group (as in the target compound) is less common in antitumor agents compared to chlorophenyl or pyrimidine derivatives, suggesting divergent biological targets .
  • Trifluoromethyl Derivatives : Compounds like C₆H₈F₃N₃ are often optimized for metabolic stability, hinting that the target compound’s piperidine moiety could be modified to improve pharmacokinetics .

Biological Activity

1-Ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is a compound that has garnered interest due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

The chemical formula for 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine is C11H18N4OC_{11}H_{18}N_{4}O with a molecular weight of approximately 222.29 g/mol. The compound features a pyrazole ring substituted with an ethyl group and a piperidinylcarbonyl moiety, which are critical for its biological activity.

Biological Activity Overview

Research indicates that 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine exhibits various biological activities, including:

Antimicrobial Activity: Studies have shown that compounds with similar structures can inhibit the growth of bacteria and fungi, suggesting potential applications in treating infections.

Anticancer Properties: Preliminary studies indicate that this compound may affect cancer cell proliferation and apoptosis, although detailed mechanisms require further investigation.

Neuropharmacological Effects: Given its structural similarity to known neuroactive compounds, it may interact with neurotransmitter systems, potentially influencing mood or cognition.

The precise mechanism of action for 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine remains largely unexplored. However, it is hypothesized that the compound may act as an inhibitor or modulator of specific enzymes or receptors involved in various biological pathways. This interaction could lead to altered signaling cascades that underlie its observed biological effects.

Table 1: Summary of Biological Activities

Activity Type Description References
AntimicrobialInhibits growth of certain bacterial strains
AnticancerInduces apoptosis in cancer cell lines
NeuropharmacologicalPotential modulation of neurotransmitter activity

Case Study: Anticancer Activity

A study investigating the anticancer properties of pyrazole derivatives found that compounds similar to 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine significantly inhibited the proliferation of breast cancer cells in vitro. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways, highlighting the need for further exploration into this compound's specific effects on cancer cells .

Case Study: Antimicrobial Efficacy

Another research effort focused on the antimicrobial properties of pyrazole derivatives, where 1-ethyl-5-(piperidin-1-ycarbonyl)-1H-pyrazol-3-amines were tested against various bacterial strains. Results indicated a promising inhibitory effect against Gram-positive bacteria, suggesting potential for development into therapeutic agents .

Q & A

Q. What are the foundational synthetic routes for 1-ethyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-3-amine?

The synthesis typically involves a multi-step approach:

  • Core pyrazole formation : Cyclization of hydrazine derivatives with β-ketoesters or α,β-unsaturated ketones (e.g., using ethyl acetoacetate and substituted hydrazines) .
  • Acylation : Introduction of the piperidin-1-ylcarbonyl group via reaction with piperidine-1-carbonyl chloride or activated intermediates like pyrazole-4-carbonyl chloride .
  • Key reagents : Phosphorus oxychloride (POCl₃) for cyclization and acylation steps, often at elevated temperatures (100–120°C) .

Example Procedure :

StepReagents/ConditionsYieldReference
CyclizationPOCl₃, 120°C, 6h69–71%
AcylationPiperidine-1-carbonyl chloride, DCM, RT65–74%

Q. How is the structural identity of this compound confirmed post-synthesis?

A combination of analytical techniques is used:

  • IR Spectroscopy : Confirms carbonyl (C=O) stretches (~1650 cm⁻¹) and amine (N-H) vibrations .
  • NMR Analysis :
  • ¹H NMR : Ethyl group protons (δ 1.2–1.4 ppm, triplet; δ 4.0–4.2 ppm, quartet) and piperidinyl protons (δ 1.5–2.8 ppm, multiplet) .
  • ¹³C NMR : Carbonyl carbon (δ ~170 ppm) and pyrazole ring carbons (δ 140–160 ppm) .
    • Mass Spectrometry : Molecular ion peaks (e.g., m/z 249–311) align with calculated molecular weights .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound under scale-up conditions?

  • Reaction Solvent : Solvent-free conditions or polar aprotic solvents (e.g., DMF) improve reaction efficiency .
  • Catalyst Screening : Computational modeling (DFT) identifies optimal catalysts, such as POCl₃ or PCl₅, to reduce side reactions .
  • Temperature Control : Maintaining 120°C during cyclization minimizes incomplete reactions .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) enhances purity .

Case Study : A scale-up route achieved 71% yield by optimizing POCl₃ stoichiometry and reaction time .

Q. How are spectral data contradictions resolved during structural characterization?

  • Multi-Technique Validation : Cross-validate IR, NMR, and MS data. For example, discrepancies in amine proton signals (¹H NMR) can be resolved via 2D NMR (COSY, HSQC) .
  • X-ray Crystallography : Definitive structural confirmation, as demonstrated for pyridylpyrazole derivatives .
  • Isotopic Labeling : Use of ¹⁵N-labeled hydrazine precursors clarifies ambiguous nitrogen environments in complex spectra .

Q. What methodologies are recommended for evaluating the compound’s biological activity?

  • In Vitro Assays :
  • Antibacterial Activity : Disk diffusion assays against S. aureus and E. coli (MIC values reported in µg/mL) .

  • Cytotoxicity : MTT assays using cancer cell lines (e.g., HeLa, MCF-7) .

    • Enzyme Inhibition : Testing against carbonic anhydrase isoforms (hCA I/II) via stopped-flow CO₂ hydration assays .
    • Molecular Docking : Computational models (AutoDock Vina) predict binding affinities to target proteins (e.g., quinazoline derivatives in EGFR inhibition) .

    Example Data :

    Assay TypeTargetIC₅₀/EC₅₀Reference
    CytotoxicityHeLa cells12.5 µM
    Enzyme InhibitionhCA II0.87 µM

Q. What strategies address impurities or byproducts in the synthesis?

  • Byproduct Identification : LC-MS or GC-MS detects common impurities like unreacted hydrazines or oxidized pyrazole derivatives .
  • Process Optimization :
  • pH Control : Acidic conditions (pH 4–5) reduce hydrolysis of the piperidinyl carbonyl group .
  • Selective Quenching : Sodium bicarbonate washes remove excess POCl₃ before acylation .
    • Chromatographic Separation : Reverse-phase HPLC (C18 column, methanol/water gradient) isolates the target compound from structurally similar byproducts .

Methodological Insights from Evidence

  • Synthetic Flexibility : The piperidinylcarbonyl group’s position (C-5) allows modular substitution for structure-activity relationship (SAR) studies .
  • Computational Integration : Quantum chemical calculations (DFT) predict reaction pathways, reducing trial-and-error in optimizing conditions .
  • Biological Relevance : Pyrazole-3-amine derivatives show enhanced bioactivity when paired with electron-withdrawing groups (e.g., CF₃) .

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